Carperidine

Description

Historical Context and Evolution of Carperidine (B1618820) in Chemical Research

The term "carpyridine" is a portmanteau derived from its constituent chemical groups: carbazole (B46965) and pyridine (B92270). uzh.ch The development of these macrocycles is a relatively recent advancement in chemistry, driven by the exploration of molecular shape as a key determinant of material properties. chemrxiv.orgchimia.ch The evolution of this compound research has been marked by a shift from traditional supramolecular chemistry, which often relies on strong, directional interactions like hydrogen bonding, to a focus on "shape-assisted self-assembly" (SASA). chemrxiv.orgnih.gov This innovative approach utilizes the unique topography of the carpyridine molecules to guide their assembly into highly ordered structures. chimia.ch Early research focused on the synthesis of the basic carpyridine scaffold and the investigation of its fundamental self-assembly properties. uzh.ch Subsequent studies have explored the impact of various functional groups and alkyl chains on the assembly process, leading to the creation of diverse one-dimensional and two-dimensional supramolecular polymers. uzh.chchemrxiv.orgnih.gov

Significance and Scope of this compound in Contemporary Chemical Science

This compound holds considerable significance in contemporary chemical science due to its role in advancing the understanding of self-assembly processes. ismsc2023.org The ability of these saddle-shaped monomers to form highly ordered nanosheets and fibers based on weak van der Waals forces and π-π interactions, without strong directional bonding, represents a paradigm shift in materials design. chemrxiv.orgnih.govresearchgate.net This "shape-assisted self-assembly" opens up new possibilities for creating complex, functional materials from simple molecular building blocks. uzh.chchimia.ch The scope of this compound research is broad, impacting fields such as materials science, nanotechnology, and analytical chemistry. mdpi.comresearchgate.net The tunable nature of carpyridine derivatives allows for the rational design of materials with specific electronic and physical properties. uzh.ch

Multidisciplinary Research Perspectives on this compound

The study of this compound is inherently multidisciplinary, drawing on expertise from organic synthesis, supramolecular chemistry, computational modeling, and preclinical investigations.

The synthesis of this compound and its derivatives is a key area of research. The general synthetic strategy involves the coupling of carbazole and pyridine moieties. chemrxiv.org For instance, phenylated carpyridine (2H-Car-Ph) has been synthesized through a multi-step process involving a Suzuki cross-coupling reaction to functionalize the carbazole core, followed by bromination, Miyaura borylation, and a final Suzuki-Miyaura cross-coupling with dibromopyridine. acs.org The synthesis of various carpyridine derivatives with different alkyl chain lengths has also been reported, allowing for systematic studies of how these chains influence self-assembly. nih.gov The synthetic routes are often complex and require careful optimization to achieve reasonable yields. uzh.chacs.org

Table 1: Synthetic Methods for this compound Derivatives

| Derivative | Key Reaction Steps | Reference |

|---|---|---|

| Phenylated Carpyridine (2H-Car-Ph) | Suzuki cross-coupling, Bromination, Miyaura borylation, Suzuki-Miyaura cross-coupling | acs.org |

Supramolecular chemistry is central to this compound research, focusing on the non-covalent interactions that drive their self-assembly. researchgate.net Carpyridines are notable for their ability to form extensive one-dimensional (1D) and two-dimensional (2D) supramolecular polymers through a process termed "Shape-Assisted Self-Assembly" (SASA). uzh.chchemrxiv.org This assembly is primarily driven by π-π stacking of the curved aromatic cores and van der Waals interactions between peripheral sidechains. chemrxiv.org

The inherent curvature of the carpyridine macrocycle restricts translational and rotational movements, leading to the formation of ordered columnar stacks. uzh.ch By modifying the substituents on the carpyridine core, researchers can control the dimensionality of the resulting supramolecular structure. For example, attaching alkyl chains to the carbazole units can lead to the formation of 2D nanosheets, while substitution at the para positions of the pyridine rings can block lateral association, resulting in 1D supramolecular fibers. uzh.chchemrxiv.org The presence of water can also significantly influence the assembly, acting as a comonomer to form a hydrogen-bonded network within the columnar stacks. chemrxiv.orgacs.org

Table 2: Self-Assembly Behavior of this compound Derivatives

| Derivative | Assembly Type | Driving Interactions | Reference |

|---|---|---|---|

| Alkyl-substituted Carpyridines | 2D Nanosheets | π-π stacking, van der Waals | uzh.chnih.gov |

| Hexa-substituted Carpyridines | 1D Supramolecular Polymers | π-π stacking, van der Waals (with blocked lateral association) | chemrxiv.org |

Computational chemistry and theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the structure and behavior of this compound assemblies. uzh.chresearchgate.net DFT calculations have been used to predict the preferred stacked conformation of the carpyridine core, revealing a slipped, alternated arrangement. uzh.chresearchgate.net These calculations have also helped to elucidate the nature of the intermolecular interactions, confirming that the assembly is driven by a delicate balance of dipolar π-π and hydrophobic interactions. chimia.ch

Theoretical studies have complemented experimental findings from techniques like X-ray crystallography and electron diffraction to provide a detailed picture of the molecular arrangement within the self-assembled structures. researchgate.netresearchgate.net For instance, calculations have shown that the distance between the centroids of stacked carpyridine cores is approximately 3.8 Å, which is within the expected range for π-π stacking. researchgate.net Computational methods are also employed to investigate the influence of different functional groups on the electronic properties and assembly behavior of carpyridines. ismsc2023.orgresearchgate.net

While the primary focus of this compound research has been on materials science, there is a preclinical dimension related to understanding and mimicking biological processes. The self-assembly of carpyridines into highly ordered structures provides a model system for studying natural molecular recognition processes, such as enzyme-substrate interactions. eldico-scientific.com The ability to create functional materials with tunable properties also opens avenues for applications in areas like biosensing. rsc.orgrsc.org

It is important to distinguish the macrocyclic "carpyridines" from the opioid compound also named "this compound" (ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate), which is listed as a controlled substance. nih.govjustice.gc.ca Preclinical investigations of the macrocyclic carpyridines are not focused on traditional pharmacology involving receptor binding or in vivo efficacy in animal models for disease treatment. researchgate.netimcentras.ltnih.gov Instead, the preclinical interest lies in the fundamental biological relevance of their self-assembly and the potential to create novel materials for biomedical applications. nih.govnih.gov For example, the development of new luminescent systems based on carpyridines is envisioned for applications in biomedical imaging. ismsc2023.org

Structure

2D Structure

3D Structure

Properties

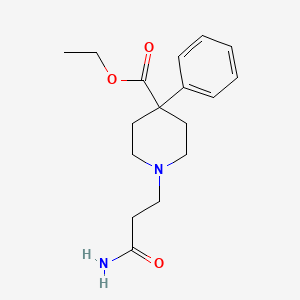

IUPAC Name |

ethyl 1-(3-amino-3-oxopropyl)-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-19(13-10-17)11-8-15(18)20/h3-7H,2,8-13H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZCNCWEDOHVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226254 | |

| Record name | Carperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-32-4, 7528-13-4 | |

| Record name | Ethyl 1-(3-amino-3-oxopropyl)-4-phenyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carperidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6E4G9827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Carperidine Analogues

Pioneering Synthetic Routes for Carpyridine Core Structures

The construction of the foundational carpyridine framework relies on the strategic assembly of pre-functionalized carbazole (B46965) and pyridine (B92270) building blocks. chemrxiv.org These routes are designed to efficiently form multiple carbon-carbon bonds, often in a single step, to create the macrocyclic structure.

The journey to the carpyridine macrocycle begins with the careful preparation of its constituent parts. The carbazole unit, a rigid and electron-rich system, and the pyridine unit, an electron-deficient heterocycle, must be appropriately functionalized to enable their eventual linkage.

Typically, carbazole is first modified at its 3- and 6-positions. acs.org A common initial step is a Friedel-Crafts acylation, followed by reduction of the introduced carbonyl groups. chemrxiv.org Subsequent bromination at positions ortho to the alkyl groups and a Miyaura borylation reaction install the necessary boronic ester functionalities, preparing the carbazole component for cross-coupling. chemrxiv.org Similarly, pyridine derivatives, such as 2,6-dibromopyridine (B144722), are employed as the complementary coupling partners. chemrxiv.orgnih.gov This pre-functionalization is critical for directing the subsequent bond-forming reactions that build the larger molecular architecture. Other, non-macrocyclic carbazole-pyridine copolymers have been synthesized via a modified Chichibabin reaction, where diacetylated N-alkylcarbazoles are condensed with substituted benzaldehydes. beilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon bonds that define the carpyridine skeleton. The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this field. acs.orgchemrxiv.org This reaction creates a bond between an organoboron compound (like the borylated carbazole derivative) and an organic halide (like dibromopyridine) in the presence of a palladium catalyst and a base. youtube.com

The synthesis of carpyridine macrocycles often involves a one-pot reaction where four new bonds are formed to construct the strained framework. chemrxiv.org For instance, reacting a diborylated carbazole derivative with 2,6-dibromopyridine using a palladium catalyst such as Pd(PPh₃)₄ facilitates the macrocyclization. acs.org The efficiency of this key step is influenced by factors like the choice of catalyst, base, and solvent, which are optimized to favor the formation of the desired macrocycle over competing polymerization or side reactions. chemrxiv.orgmdpi.com

Table 1: Key Reactants in Suzuki-Miyaura Macrocyclization for Carpyridine Synthesis

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Boron-functionalized Moiety | 3,6-dialkyl-2,7-bis(pinacolborato)carbazole | Nucleophilic partner |

| Halogenated Moiety | 2,6-dibromopyridine | Electrophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation |

This table is generated based on synthetic strategies described in the literature. acs.orgchemrxiv.org

The final step in forming the core structure is the macrocyclization itself. This process connects the pre-functionalized carbazole and pyridine units into a single, large ring. The Suzuki-Miyaura coupling is the primary macrocyclization technique employed, creating a strained, saddle-shaped porphyrinoid-like structure. acs.orgresearchgate.net

The success of the macrocyclization is highly dependent on reaction conditions. An optimized procedure may involve the sequential or slow addition of one of the coupling partners to maintain high-dilution conditions, which favors intramolecular cyclization over intermolecular polymerization. nih.gov This technique is crucial for achieving reasonable yields of the desired macrocyclic product, which can range from 2% to 21% depending on the specific peripheral substituents on the building blocks. acs.orgchemrxiv.org While macrocyclization is a well-established strategy for creating compounds with unique properties, its application in forming strained systems like carpyridines showcases a sophisticated use of modern synthetic chemistry. nih.govepfl.ch

Advanced Derivatization Strategies for Structural Modification

Once the carpyridine core is synthesized, its properties can be finely tuned through further chemical modifications. These derivatization strategies allow for the introduction of various functional groups at specific positions on the macrocycle's periphery.

The functional groups on the exterior of the carpyridine macrocycle play a critical role in governing its self-assembly and intermolecular interactions. By strategically placing substituents, chemists can control how the molecules stack and associate in solution or the solid state. chemrxiv.org

For example, attaching alkyl chains (such as butyl or hexyl groups) to both the carbazole and pyridine moieties influences the molecule's solubility and its ability to form one-dimensional supramolecular polymers or two-dimensional nanosheets. acs.orgchemrxiv.org The presence of these aliphatic chains can block lateral association between molecular columns, thereby directing the self-assembly process. chemrxiv.org This peripheral functionalization is key to designing carpyridine-based materials with specific organizational properties, driven by a combination of π-π stacking of the aromatic cores and van der Waals interactions of the sidechains. chemrxiv.orgnih.gov

Table 2: Influence of Peripheral Substituents on Carpyridine Self-Assembly

| Substituent | Position | Resulting Structure |

|---|---|---|

| Alkyl chains | Carbazole only | 2D Supramolecular Sheets |

| Alkyl chains | Carbazole and Pyridine | 1D Supramolecular Polymers (Fibers) |

This table is generated based on principles of supramolecular chemistry discussed in the cited literature. acs.orgchemrxiv.org

Regioselective substitution involves introducing functional groups at specific, predetermined positions on a molecule. For complex scaffolds like carpyridines, this control is essential for establishing clear structure-activity relationships. While the primary synthesis of carpyridines relies on using pre-functionalized building blocks, general principles of regioselectivity for the parent heterocycles (carbazole and pyridine) are well-established.

The synthesis of substituted carbazoles can be achieved with complete regiochemical control by designing cyclization reactions where the substitution pattern of the starting material directly dictates the pattern in the final product. oregonstate.edu For instance, intramolecular cycloadditions of alkyne-tethered 3-anilido-2-pyrones yield substituted carbazoles with predictable regiochemistry, tolerating a wide variety of electron-withdrawing and electron-donating groups. oregonstate.edu Similarly, regioselective functionalization of the pyridine ring is a mature field, often guided by the inherent electronic properties of the heterocycle or through the use of directing groups. rsc.org These established methodologies for achieving regioselectivity can be applied to the initial building blocks, ensuring that the final carpyridine macrocycle bears functional groups in the desired locations.

Influence of Sidechain Variation on Molecular Behavior

The molecular behavior of carperidine (B1618820) analogues is significantly influenced by variations in the sidechain attached to the piperidine (B6355638) nitrogen and modifications to the carboxamide group. Structure-activity relationship (SAR) studies on related 4-phenylpiperidine (B165713) scaffolds, such as carfentanil amides, provide insight into how these changes can modulate pharmacological properties, particularly receptor affinity and functional activity.

One synthetic approach that allows for systematic sidechain variation is the Ugi multicomponent reaction. nih.gov This reaction enables the creation of a library of bis-amide analogues by combining N-alkylpiperidones, aniline (B41778), propionic acid, and various isocyanides. nih.gov By altering the isocyanide reactant, a diverse set of amide substituents can be introduced, leading to compounds with distinct pharmacological profiles. For instance, a study on carfentanil amide analogues synthesized via this method demonstrated that varying the amide sidechain from simple linear alkyls to more complex cyclic structures directly impacts binding affinity for mu (MOR) and delta (DOR) opioid receptors. nih.gov

The introduction of different N-substituents on the piperidine ring is another critical area of derivatization. While this compound features a 3-aminocarbonylpropyl group, other analogues utilize different substituents to alter activity. For example, the N-cyclopropylmethyl group is known to be associated with MOR-antagonistic properties in some opioid scaffolds. nih.gov The synthesis of analogues with such groups allows for the exploration of a spectrum of activities from full agonism to partial agonism and antagonism.

Research findings indicate that even subtle changes to the sidechain can lead to significant shifts in receptor selectivity and efficacy. A lead compound from a synthesized library of carfentanil amides, identified as N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamide, was found to be a mixed MOR agonist/DOR partial agonist. nih.gov This mixed profile, achieved through specific sidechain modifications, resulted in a compound with a moderate analgesic potency but with a potentially improved side effect profile, showing less respiratory depression than morphine in preclinical models. nih.gov

The data below illustrates how varying the R-group on the amide substituent of a carfentanil analogue scaffold can influence binding affinity at opioid receptors.

| Compound | Sidechain Variation (R-group) | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | KOR Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Analogue 1 | n-Butyl | 1.5 ± 0.2 | 231 ± 25 | >10000 |

| Analogue 2 | tert-Butyl | 2.5 ± 0.3 | 12 ± 1 | >10000 |

| Analogue 3 | Cyclohexyl | 0.8 ± 0.1 | 15 ± 2 | >10000 |

| Analogue 4 (Lead Compound) | Cycloheptyl | 0.5 ± 0.1 | 10 ± 1 | >10000 |

Data is illustrative and based on findings from studies on carfentanil amide analogues. nih.gov

Optimization of Synthetic Yields and Purity

The optimization of synthetic routes for this compound and its analogues is crucial for ensuring high yields and purity, which are essential for reliable pharmacological evaluation. The principles of optimization can be effectively demonstrated through the synthesis of structurally related fentanyl analogues, which share the core 4-anilidopiperidine scaffold. A general three-step strategy for these compounds involves N-alkylation of a piperidone precursor, a reductive amination step, and a final acylation. nih.gov

Optimization studies for each step have identified key parameters that significantly impact the outcome. For the initial N-alkylation of 4-piperidone, solvent choice was found to be critical. In one study, switching the solvent from dimethylformamide (DMF) to acetonitrile (B52724) for the alkylation step increased the product yield from 72% to 88%. nih.gov Further optimization of this step can involve adjusting the reaction temperature, the molar ratio of reactants, and the choice of base.

Another key transformation, the Strecker-type condensation of a piperidone with aniline and hydrocyanic acid (HCN), can be optimized to yield the corresponding anilino-nitrile in yields of approximately 90%. researchgate.net Subsequent selective hydrolysis of the nitrile to an amide is another critical step where conditions must be carefully controlled to prevent unwanted side reactions and maximize the yield of the desired product. researchgate.net

The following table summarizes the results of optimization studies for a key alkylation step in the synthesis of a fentanyl precursor. nih.gov

| Parameter | Condition A | Condition B (Optimized) | Yield |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | - | 72% |

| Solvent | - | Acetonitrile | 88% |

| Base | Potassium Carbonate | Potassium Carbonate | - |

| Reactant | Benzyl-4-piperidone | Benzyl-4-piperidone | - |

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound analogues from milligram to gram quantities for extensive preclinical research presents a distinct set of challenges compared to bench-scale synthesis. The primary goal is to develop a process that is not only high-yielding but also safe, reproducible, and economically viable for producing larger batches. An efficient synthetic route that has been optimized on a small scale is the prerequisite for any scale-up effort. nih.gov

One of the first considerations is the choice of reagents and solvents. For example, early commercial syntheses of the related compound meperidine utilized highly toxic and volatile nitrogen mustards, which posed significant industrial production problems. google.com A scalable synthesis must prioritize the use of less hazardous materials. Furthermore, reaction conditions must be carefully managed. Exothermic reactions that are easily controlled in a small flask with an ice bath may require a jacketed reactor with precise temperature control at a larger scale to prevent thermal runaways.

Purification methods also need to be adapted for larger quantities. While standard column chromatography is suitable for purifying small amounts of material, it becomes inefficient and costly for gram-scale production. Alternative methods such as flash chromatography, recrystallization, or salt formation are often employed to isolate the final product with high purity on a larger scale. nih.govnih.gov For instance, the conversion of the final amine product to its hydrochloride or citrate (B86180) salt can be an effective final purification step that yields a stable, crystalline solid suitable for research applications. nih.gov

Process development for the scale-up of a potent histone deacetylase inhibitor, largazole, highlights common challenges. nih.gov When a reaction was scaled from a 30 g to a 70 g batch, the yield dropped from 61% to 35% due to an increase in side reactions like elimination and transesterification. nih.gov This underscores the need to re-optimize reaction conditions and workup procedures at each stage of scale-up to maintain efficiency. A successful scale-up strategy ultimately enables the gram-scale, efficient production of the target compounds, making further biological and pharmacological studies feasible. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Carperidine Systems

Single Crystal X-ray Diffraction Studies of Carperidine (B1618820) Derivatives

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.edu This method has been instrumental in characterizing the solid-state structures of various this compound derivatives. researchgate.netresearchgate.net

X-ray crystallography of this compound derivatives, grown from a toluene (B28343)/methanol solvent system, has revealed that those with alkyl side chains of three carbons or longer tend to form loose columnar structures. researchgate.net In these arrangements, the this compound monomers pack into zig-zagged, antiparallel columnar arrays that repeat throughout the crystal structure. researchgate.net A significant finding from these studies is the consistent orientation of the this compound cores relative to one another. researchgate.net For instance, in the 2H-Car-C4 derivative, the fluctuation in the torsion angle between adjacent this compound cores within the columns is limited to a maximum of 8.5 degrees. researchgate.net This lack of rotation, coupled with some translational displacement, results in the formation of non-twisting stacks, which in turn leads to the observed layered structure. researchgate.net

In contrast, the derivative with a shorter ethyl side chain, 2H-Car-C2, exhibits a different packing arrangement, forming a defined 2D network of dimers. researchgate.net The crystal structure of 2H-Car-C3 showed a high degree of disorder in the sidechains. researchgate.net It is important to note that the crystallization process can lead to different molecular arrangements, or polymorphs, compared to supramolecular assembly from solution. nih.gov This was observed for 2H-Car-C5, where the crystal packing differed from the structures formed via self-assembly. researchgate.netnih.gov

| Derivative | Crystal Packing Motif | Key Structural Feature |

| 2H-Car-C2 | 2D network of dimers | Offset dimeric units forming a square sheet-like structure. researchgate.net |

| 2H-Car-C3 | Disordered | High level of disorder in the sidechains. researchgate.net |

| 2H-Car-C4 | Zig-zagged antiparallel columnar arrays | Limited fluctuation in this compound-carperidine torsion angle (max 8.5°). researchgate.net |

| >C3 chains | Loose columns | Consistent formation of non-twisting stacks. researchgate.netresearchgate.net |

This table summarizes the solid-state packing characteristics of various this compound derivatives as determined by single-crystal X-ray diffraction.

Electron Diffraction Analysis of this compound Assemblies

Electron diffraction has emerged as a crucial technique for the structural analysis of submicron-sized crystals and self-assembled nanosheets, which are often too small for conventional X-ray diffraction. rigaku.com This method has been particularly insightful in studying the assembly of this compound monomers into two-dimensional (2D) structures. acs.orgnih.gov

Studies on a phenyl-functionalized this compound, 2H-Car-Ph, have shown that the presence of water during self-assembly from a toluene solution significantly influences the resulting molecular organization. acs.orgnih.gov Under dry conditions, this compound molecules stack through π-π interactions between their curved saddle-shaped surfaces. acs.orgnih.gov However, in the presence of water, a hydrogen-bonded network between water molecules and the this compound core forms, leading to perfectly linear columns. acs.orgnih.gov This demonstrates that water can act as a structural component, facilitating a different packing arrangement. acs.orgfigshare.com

Selected area electron diffraction (SAED) has been employed to analyze nanosheets formed from a series of carpyridine derivatives with varying alkyl chain lengths (from C1 to C10). nih.gov For derivatives 2H-Car-C6, 2H-Car-C7, and 2H-Car-C8, a principal distance of approximately 4 Å was observed, which is characteristic of the π-π stacking distance between the this compound cores. nih.gov In contrast, shorter-chained derivatives like 2H-Car-C1, 2H-Car-C2, 2H-Car-C4, and 2H-Car-C5 displayed highly ordered arrays of discrete diffraction spots, indicating a high degree of crystallinity within the self-assembled sheets. nih.gov The derivative 2H-Car-C10, however, did not show diffraction, suggesting a lack of long-range order. nih.govresearchgate.net

Micro-electron diffraction (µED) further corroborated these findings, confirming that for derivatives up to 2H-Car-C4, the packing in self-assembled structures matched that observed in single crystals. nih.gov However, a divergence was noted for 2H-Car-C5, indicating polymorphism between the crystallized and self-assembled forms. nih.govresearchgate.net

| Derivative/Condition | Diffraction Pattern | Inferred Structural Feature |

| 2H-Car-Ph (dry toluene) | 7.6 Å × 17.2 Å | π-π stacking between curved surfaces. acs.org |

| 2H-Car-Ph (wet toluene) | 4.2 Å × 16.4 Å / 4.4 Å × 16.2 Å | Hydrogen-bonded water-carperidine network. acs.org |

| 2H-Car-C1, C2, C4, C5 | Highly ordered discrete spots | Crystalline 2D sheets. nih.gov |

| 2H-Car-C6, C7, C8 | Diffuse halos with ~4 Å spacing | π-π stacking between this compound cores. nih.gov |

| 2H-Car-C10 | No diffraction | Lack of supramolecular ordering. nih.gov |

This table presents electron diffraction data and the corresponding structural interpretations for various this compound assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nmims.edu It provides detailed information about the chemical environment of individual atoms, their connectivity, and conformational equilibria. nmims.edulibretexts.org

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. libretexts.org Protons attached to nitrogen atoms (N-H protons) exhibit a wide range of chemical shifts, often appearing as broad signals due to chemical exchange with solvent or trace amounts of water. researchgate.netmsu.edureddit.com The formation of hydrogen bonds typically leads to a significant downfield shift (to a higher frequency) of the N-H resonance. ucl.ac.uk The precise chemical shift is dependent on factors such as solvent, concentration, and temperature. msu.eduucl.ac.uk For this compound systems, the N-H proton is a key feature, and its resonance provides valuable information about intermolecular interactions, such as the hydrogen bonding observed in the presence of water. acs.org

NMR spectroscopy, in conjunction with molecular dynamics (MD) simulations, is a powerful approach to investigate the dynamic processes that govern molecular recognition and self-assembly. plos.orgplos.org Two primary models describe these binding events: "induced fit," where a ligand induces a conformational change in the receptor, and "conformational selection," where the receptor exists in a pre-equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific one. plos.orgfrontiersin.orgnih.gov

For flexible molecules like carperidines, which can adopt different conformations, understanding these dynamics is crucial. bonvinlab.org The saddle shape of the this compound macrocycle is a key topographical feature that restricts rotational and translational freedom upon self-assembly. researchgate.net Solid-state NMR studies on other systems have demonstrated the interplay between protein conformational equilibrium and membrane curvature, where different protein conformations can be favored in different lipid environments. nih.gov This principle of conformational selection, driven by the shape and environment, is highly relevant to the self-assembly of this compound systems. The inherent curvature of the this compound monomer likely influences the selection of specific packing arrangements to minimize free energy, leading to the formation of ordered 2D structures. researchgate.netresearchgate.net

Investigating Saddle Conformations and Molecular Curvature

The unique, negatively curved saddle-shape of the this compound macrocycle is a defining characteristic that dictates its self-assembly behavior. acs.orgresearchgate.net This molecular curvature plays a critical role in the formation of ordered materials by restricting the rotational freedom of the monomers as they associate. researchgate.netresearchgate.net

The saddle topography enhances the ordering process, allowing for the formation of well-defined 2D materials even without strong, directional interactions like hydrogen bonds. researchgate.net The interaction between the curved π-surfaces is a primary driving force for stacking. acs.orgnih.gov Studies on other molecular systems have shown that saddle-shaped geometries can be stabilized in environments with negative Gaussian curvature. biorxiv.org For instance, certain peptides can induce saddle-curvature instability in lipid bilayers. rsc.org

In this compound systems, the saddle shape acts as a "rotational lock," guiding the monomers into non-twisting stacks. researchgate.net This shape-assisted self-assembly principle is consistent across a range of derivatives, demonstrating how incorporating specific topography into molecular design can lead to highly ordered structures. researchgate.net The interplay between the intrinsic molecular curvature of the this compound unit and the intermolecular forces governs the formation of either linear columns or more complex 2D networks, highlighting the importance of shape as a design principle in supramolecular chemistry. acs.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Carperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for calculating molecular properties. wikipedia.orgmdpi.com

In the context of Carperidine (B1618820), DFT calculations are instrumental in determining its optimal molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.comrsc.org These calculations help in understanding the three-dimensional structure of the molecule, which is fundamental to its chemical reactivity and biological activity.

Furthermore, DFT is employed to explore the energy landscapes of this compound. aps.orgnccr-marvel.chnih.gov This involves calculating the energy of different molecular conformations to identify the most stable structures (global and local minima on the potential energy surface). researchgate.net For instance, DFT studies on related "carpyridine" cores have been used to predict molecular arrangements and π-π stacking distances, which are crucial for understanding intermolecular interactions. researchgate.net Such analyses can reveal the preferred spatial orientation of the molecule and the energy barriers between different conformational states. nccr-marvel.chnih.gov

Key Parameters Calculated using DFT for this compound:

| Parameter | Description | Relevance |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |

| Molecular Orbital Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's electronic reactivity and susceptibility to reaction. mdpi.com |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Used to characterize stationary points on the potential energy surface and to compare with experimental spectroscopic data. mdpi.com |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. mdpi.com |

Semi-Empirical Calculations (e.g., PM6 Method)

Semi-empirical quantum chemistry methods are based on the same foundational Hartree-Fock formalism as ab initio methods but incorporate several approximations and obtain some parameters from empirical data. wikipedia.org This approach significantly reduces computational time, making it suitable for larger molecules or for complementing more demanding calculations. wikipedia.orgnih.gov

The PM6 (Parameterization Method 6) is a notable semi-empirical method that was developed with an emphasis on biochemical systems, offering good quality for general-purpose modeling. semichem.com It is an advancement over previous methods like AM1 and PM3, with parameters optimized to reproduce experimental data such as heats of formation, dipole moments, and geometries. wikipedia.orgsemichem.com Research on related carpyridine systems has shown that DFT studies can be complemented by semi-empirical calculations using the PM6 method to investigate the stability of stacked structures. researchgate.net These methods are particularly useful for providing a broader, albeit less detailed, overview of the conformational landscape before undertaking more computationally expensive DFT calculations. nih.gov

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of biomolecular systems. nih.govmdpi.com

For a molecule like this compound, MD simulations are invaluable for several reasons:

Conformational Sampling: this compound possesses rotatable bonds, allowing it to adopt various conformations. MD simulations can explore this conformational space, revealing the flexibility of the molecule and the probability of finding it in different shapes. nih.govbiorxiv.org

Solvent Effects: The behavior of a molecule is significantly influenced by its environment. MD simulations explicitly model solvent molecules (typically water), allowing for the study of solvation effects and how they impact this compound's conformation and interactions.

Ligand-Protein Interactions: When studying the interaction of this compound with a biological target, such as a receptor or enzyme, MD simulations can model the dynamic process of binding. nih.gov These simulations can elucidate the stability of the ligand-protein complex, identify key interacting amino acid residues, and predict the binding affinity. nih.govmdpi.com

MD simulations have been instrumental in understanding the conformational changes in proteins upon ligand binding and can generate different conformers for use in ensemble docking approaches. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a bridge between the accuracy of quantum mechanics and the efficiency of molecular mechanics. mpg.de In this approach, a chemically active region of a large system (e.g., a ligand like this compound and the active site of its target protein) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described by a more computationally efficient MM force field. mpg.denih.gov

This dual-level approach is particularly advantageous for studying chemical reactions or processes that involve changes in electronic structure, such as bond making or breaking, within a biological environment. nih.govrsc.org For this compound, QM/MM simulations would be the method of choice to:

Investigate the mechanism of action at an atomic level if it acts as an enzyme inhibitor.

Accurately model the electronic interactions (e.g., charge transfer) between this compound and its binding site residues.

Calculate the free energy profiles of reactions or binding processes with high accuracy. nih.govnih.gov

QM/MM simulations have been successfully used to distinguish between enzymes that are inhibited by certain drugs and those that can hydrolyze them, by calculating the activation free energies for the chemical reaction. nih.gov

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. uclv.edu.cunih.gov

Predicting Biological Activity from Molecular Structure

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological effects. mdpi.com

For this compound, QSAR studies are used to predict its potential pharmacological effects based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. youtube.com

Steps in a Typical QSAR Study for this compound:

Data Set Collection: A dataset of molecules with known biological activities, including this compound and structurally related compounds, is assembled. youtube.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govyoutube.com

Model Validation: The predictive power of the model is rigorously tested. mdpi.com

QSAR models have been applied to piperidine (B6355638) derivatives to predict their activity. clinmedkaz.org Specifically, this compound has been included in QSAR analyses to assess the pharmacological properties of Novel Psychoactive Substances and in studies of compounds with potential analgesic activity. herts.ac.ukuclv.edu.cu Tools like PASS (Prediction of Activity Spectra for Substances) use a substance's structural formula to predict a wide spectrum of biological activities based on structure-activity relationships from a large database. clinmedkaz.orgbmc-rm.orggenexplain.com

Correlation with Functional Features and Dynamic Ensembles

More advanced computational approaches seek to establish a deeper correlation between a molecule's chemical structure and its functional effects by considering the dynamic nature of both the ligand and its biological target. acs.org Protein dynamics are a key feature linked to their function, and the binding of a ligand can select specific conformational states from the protein's dynamic ensemble. acs.org

This approach moves beyond static structures to understand how a ligand like this compound might influence the dynamic behavior of its target protein. sc.edu By combining cheminformatics with experimental data (like NMR) and computational methods (like MD simulations), it's possible to build models that connect a ligand's structure to the dynamic ensemble of the target protein, which in turn dictates the functional outcome, such as potency or selectivity. acs.org This "structure-dynamics-function" relationship provides a more nuanced understanding of a drug's mechanism of action and can guide the design of new molecules with specific functional profiles. acs.orgaps.orgcopernicus.org

Supramolecular Assembly and Self Organization Principles of Carperidine Carpyridine

Shape-Assisted Self-Assembly (SASA) Mechanisms

The concept of Shape-Assisted Self-Assembly (SASA) is central to understanding the supramolecular chemistry of carperidine (B1618820). nih.govresearchgate.net This mechanism leverages the unique molecular topography of the this compound core to direct and enhance weak intermolecular interactions, leading to the formation of well-ordered assemblies. nih.govresearchgate.net

Role of Molecular Curvature in Governing Weak Interactions

The inherent saddle shape of the this compound molecule plays a crucial role in its self-assembly. thesciencebreaker.orgnih.govacs.org This negative curvature creates a specific topographical profile that geometrically restricts the translational and rotational freedom of individual molecules when they aggregate. nih.govacs.org By limiting these degrees of freedom, the saddle shape enhances the effectiveness of weak, non-directional forces, fostering a higher degree of order within the resulting structures. nih.gov This principle of using molecular shape to guide assembly is a key aspect of SASA. nih.govresearchgate.net The curvature nurtures the formation of loose columnar structures that can then organize into larger two-dimensional arrangements. nih.gov

π–π Stacking Interactions in Assembly Formation

The association of this compound molecules is primarily driven by π–π stacking interactions between their aromatic cores. nih.govresearchgate.netacs.org These interactions, occurring between the curved π-surfaces of the macrocycles, lead to the formation of one-dimensional columnar stacks. thesciencebreaker.orgnih.govresearchgate.net The saddle-shaped topography of this compound influences these stacking interactions, promoting a more defined arrangement compared to flat aromatic molecules which can more easily slide past one another. thesciencebreaker.org In the absence of strong, directional interactions like hydrogen bonds, these π–π stacking forces are the main driving force for the initial one-dimensional growth of the supramolecular polymer. researchgate.netresearchgate.netnih.gov

Formation of Higher-Order Supramolecular Architectures

The initial self-assembly of this compound monomers into columnar stacks serves as the foundation for the construction of more complex, higher-order supramolecular architectures. These can range from one-dimensional fibers to two-dimensional nanosheets, depending on the specific conditions and molecular design. thesciencebreaker.orgacs.orgchemrxiv.org

One-Dimensional (1D) Supramolecular Polymers and Fibers

Under certain conditions, the self-assembly of this compound can be directed to favor the formation of one-dimensional supramolecular polymers and fibers. thesciencebreaker.orgacs.orgchemrxiv.org This is achieved by promoting the columnar growth driven by π–π stacking while inhibiting the lateral association between these columns. uzh.ch For instance, the introduction of additional alkyl chains on the periphery of the this compound macrocycle can sterically hinder the side-by-side packing of the columns, leading to the formation of distinct 1D fibers. uzh.chresearchgate.net These fibers can extend to micrometer lengths while maintaining a molecularly thin profile. uzh.chchemrxiv.org The thermodynamic parameters of the self-assembly process for these 1D polymers have been found to be comparable to those of systems driven by stronger hydrogen-bonding interactions. uzh.ch

Two-Dimensional (2D) Nanosheets and Their Structural Integrity

This compound derivatives are also known to form two-dimensional (2D) nanosheets. thesciencebreaker.orgresearchgate.netacs.org These structures arise from the lateral association of the initially formed 1D columnar stacks, a process facilitated by van der Waals interactions between the peripheral sidechains. nih.govresearchgate.net The resulting nanosheets are molecularly thin and can span several micrometers in length. uzh.chchemrxiv.org

The structural integrity and local organization of these nanosheets can be influenced by the environment. For example, in the presence of water, the self-assembly mechanism can change significantly. acs.orgfigshare.com Under dry conditions, the assembly is dominated by π–π interactions between the curved surfaces of the this compound molecules. acs.orgfigshare.comnih.gov However, in a "wet" environment, water molecules can co-assemble with the this compound monomers, forming a hydrogen-bonded network that reinforces the structure and leads to perfectly linear and eclipsed columns. acs.orgfigshare.comnih.govchemrxiv.org This demonstrates the remarkable versatility of this compound's self-assembly, where the final architecture can be tuned by the surrounding conditions. acs.org The stability of these nanosheets has been observed to be greater when formed under dry conditions. acs.org

Role of Solvent and Environmental Conditions in Assembly

The self-assembly of this compound and its derivatives is highly sensitive to the surrounding solvent and environmental conditions. The presence or absence of molecules like water can fundamentally alter the non-covalent interactions driving the assembly, leading to significant changes in the final supramolecular architecture.

Influence of Water on Self-Assembly and Network Formation

Water plays a crucial role in the supramolecular polymerization of this compound, acting not just as a solvent but as an integral co-monomer. figshare.comacs.orgchemrxiv.org The extent of wetness in the solvent can dictate the local organization of the assembled structures. figshare.comacs.org While self-assembly can occur in dry, aprotic solvents like toluene (B28343) through π–π interactions, the introduction of water leads to the formation of distinct, highly organized nanosheets. figshare.comacs.orgchemrxiv.org In some this compound systems, water has been found to have a marginal but noticeable effect on the aggregation process. chemrxiv.org The impact of water is so significant that it can promote or hinder self-assembly, or even trigger a change in the assembly mode upon its addition. chemrxiv.org For certain derivatives, the self-assembly process is studied in dried solvents to minimize water's influence, which is known to potentially have a detrimental effect on the resulting assemblies. chemrxiv.org

Hydrogen-Bonded Water-to-Carpyridine-Core Networks

In the presence of sufficient water, this compound assemblies are dominated by a robust hydrogen-bonding network. figshare.comacs.orgchemrxiv.org Specifically, a single water molecule can co-assemble with two this compound macrocycles, forming a bridge that holds the structure together. acs.orgchemrxiv.org This network consists of hydrogen bonds from the carbazole (B46965) N–H groups of the this compound to the oxygen atom of the water molecule, and from the hydrogen atoms of the water molecule to the pyridine (B92270) nitrogen atoms of an adjacent this compound. acs.orgchemrxiv.org This hydrogen-bonded network effectively overcomes the π–π interactions that are responsible for assembly in dry conditions. acs.orgchemrxiv.org The resulting structure features perfectly linear, eclipsed columns of this compound molecules reinforced by the intercalated water. figshare.comacs.orgchemrxiv.org This direct coordination of water molecules to the monomer is a key mechanism that facilitates or disrupts the assembly process. chemrxiv.org

| Interaction Type | Donor | Acceptor | Bond Length (Å) | Reference |

| Hydrogen Bond | Carbazole N-H | Water Oxygen | 2.06 | acs.org, chemrxiv.org |

| Hydrogen Bond | Water Hydrogen | Pyridine Nitrogen | 2.40 | acs.org, chemrxiv.org |

Polymorphism and Interconversion of Assembled Phases

This compound systems exhibit polymorphism, meaning they can exist in different crystalline or assembled phases. figshare.comacs.org The phases formed in "wet" and "dry" conditions represent two distinct polymorphs. figshare.comacs.org The "dry" phase is characterized by stacks formed through π–π interactions between the curved macrocyclic surfaces. figshare.comacs.org In contrast, the "wet" phase is defined by the hydrogen-bonded water-to-carpyridine-core network. figshare.comacs.orgchemrxiv.org

Crucially, these phases are interconvertible. The "wet" phase can be transformed into the "dry" phase through a process of vapor annealing, which removes the intercalated water molecules. figshare.comacs.org This interconversion indicates an accessible energy surface between the polymorphic states. figshare.comacs.org Thermal analysis of some this compound derivatives has also shown several phase transitions, with at least two different semi-crystalline phases observed, further supporting the existence of polymorphism. nih.gov The ability to switch between these phases by controlling environmental factors like humidity is a key feature of this compound's supramolecular behavior. figshare.comacs.org

Controlling Assembly Dimension and Packing Modes

The unique saddle shape of the this compound core, combined with strategic chemical modifications, allows for precise control over the dimensionality and packing arrangement of its supramolecular assemblies. researchgate.netuzh.ch This control is achieved by modulating the weak non-covalent interactions that guide the self-organization process. nih.gov

Restriction to One-Dimensional Arrangement

While this compound derivatives with alkyl chains on the carbazole units typically form two-dimensional (2D) nanosheets, the dimensionality can be restricted to a one-dimensional (1D) arrangement. researchgate.netresearchgate.net This is achieved by introducing additional aliphatic chains at the para-positions of the pyridine rings. researchgate.netuzh.chresearchgate.net These substitutions effectively block the lateral association between the columnar stacks that are initially formed through π-π interactions. researchgate.netresearchgate.net By preventing the van der Waals interactions that would normally cause the columns to coalesce into sheets, the assembly is confined to 1D growth, resulting in the formation of supramolecular fibers. researchgate.netresearchgate.net This strategy highlights how minor structural changes can be used to control the dimensionality of the final supramolecular polymer. researchgate.net

Eclipsed and Slipped Antiparallel Columnar Packing

This compound assemblies exhibit several distinct packing modes, primarily dictated by environmental conditions and the nature of their sidechains. acs.orgchemrxiv.org

Eclipsed Packing: In the presence of water, this compound molecules form perfectly eclipsed antiparallel columns. acs.orgchemrxiv.org The intercalated water molecule acts as a template, creating a hydrogen-bonding network that nullifies any rotational or translational offsets between the macrocycles. acs.orgchemrxiv.org This results in a highly ordered, linear arrangement where the saddle-shaped cores are perfectly aligned. acs.orgchemrxiv.org The inter-macrocycle distance in this wet phase is 4.22 Å. acs.orgchemrxiv.org

Slipped Antiparallel Packing: Under dry conditions, the assembly is governed by π–π interactions, leading to a slipped columnar packing. acs.orgnih.gov Single crystal structures of a hexyl-substituted this compound (2H-Car-C6) show a "slipped" stack arrangement. nih.gov In some instances, even with an intercalated water molecule, slightly slipped antiparallel columns can form, where small translational offsets lead to an average rotation of 5.6° between carpyridines. acs.org Other derivatives form zig-zagged antiparallel columnar arrays. researchgate.net A key feature across these structures is the retention of the orientation of the this compound cores, with minimal rotation between adjacent monomers within a stack. nih.govresearchgate.net The inter-macrocycle distance in a dry sample was observed to be 3.81 Å. acs.org

| Packing Mode | Conditions | Key Interactions | Inter-planar Distance (Å) | Rotational Offset | Reference |

| Eclipsed Antiparallel | Wet (Toluene with water) | Hydrogen Bonding | 4.22 | None | acs.org, chemrxiv.org |

| Slipped Antiparallel | Dry (Toluene) | π–π Stacking | 3.81 | Present | acs.org, nih.gov |

| Slightly Slipped Antiparallel | Low Temperature (with water) | Hydrogen Bonding & π–π Stacking | - | ~5.6° | acs.org |

| Zig-zagged Antiparallel | Toluene/Methanol | π–π Stacking & Van der Waals | - | < 8.5° | researchgate.net |

Formation of Porous Channels within Nanosheets

The self-organization of this compound macrocycles into two-dimensional (2D) nanosheets can result in the formation of highly ordered, porous structures. The generation of these channels is not inherent to all this compound assemblies but is critically dependent on the environmental conditions during the self-assembly process, particularly the presence of water. figshare.comacs.orgchemrxiv.org Research has revealed that water can act as a crucial component—effectively a comonomer—in the supramolecular polymerization of this compound, fundamentally altering the packing architecture to create well-defined voids. acs.orgchemrxiv.org

Structural analysis using advanced techniques like electron diffraction has been pivotal in understanding these porous architectures, as classical methods often failed to resolve the nuanced structural differences. acs.orgchemrxiv.org Under anhydrous (dry) conditions, this compound molecules typically stack through π–π interactions between their curved saddle-shaped surfaces. figshare.comacs.org However, in aqueous (wet) environments, a different assembly mechanism dominates. Water molecules intercalate between the this compound units, forming a hydrogen-bonded network that connects the cores of the macrocycles. figshare.comacs.orgchemrxiv.org This interaction is strong enough to overcome the standard π–π stacking forces and enforces a perfectly linear, eclipsed columnar arrangement. figshare.comacs.org

This precise, water-mediated alignment fundamentally alters the lateral packing of the this compound columns. The result is the formation of voids between the columnar arrays that propagate throughout the entire nanosheet structure. acs.org These voids constitute one-dimensional (1D) porous channels within the material. acs.orgchemrxiv.org The discovery of these water-containing nanosheets with porous channels opens possibilities for applications in host-guest chemistry, such as the adsorption of gas molecules within the material. acs.orgchemrxiv.org

The table below summarizes the influence of solvent conditions on the resulting nanosheet structure.

| Condition | Primary Interaction | Columnar Arrangement | Resulting Structure |

| Dry Conditions | π–π interactions between curved macrocycle surfaces. figshare.comacs.org | Slipped or zig-zagged antiparallel columns. nih.govresearchgate.net | Non-porous 2D nanosheet. figshare.comchemrxiv.org |

| Wet Conditions | Hydrogen-bonded water-to-carperidine core network. figshare.comacs.orgchemrxiv.org | Perfectly linear, eclipsed columns. figshare.comchemrxiv.org | Nanosheet with 1D porous channels. acs.orgchemrxiv.org |

Detailed Research Findings

Detailed structural investigations have provided quantitative data on the nature of these porous channels. Electron diffraction studies have been instrumental in elucidating the crystal structure of the "wet" phase, revealing specific details about the channel dimensions and the interactions that create them. A single water molecule positioned between two this compound macrocycles holds the structure together, nullifying the rotational and translational offsets that are typically observed in dry assemblies. acs.org This precise arrangement leads to the formation of the porous channels, which have been calculated to account for a significant volume of the crystal unit cell. acs.orgchemrxiv.org The transition from the porous "wet" phase to the non-porous "dry" phase has been shown to be reversible through vapor annealing, highlighting an accessible energy surface for this polymorphism. figshare.comresearchgate.net

The following table presents key research findings related to the structural characteristics of these porous nanosheets.

| Structural Parameter | Finding/Value | Method of Determination |

| Pore Formation Mechanism | Intercalation of water molecules creates voids between columnar arrays. acs.orgchemrxiv.org | Electron Diffraction acs.org |

| Channel Dimensionality | 1D channels propagated throughout the nanosheet. acs.orgchemrxiv.org | Electron Diffraction, μ-ED acs.org |

| Pore Volume | Channels account for 14% of the unit cell volume. acs.orgchemrxiv.org | Crystallographic Analysis acs.org |

| Intermolecular Forces | Hydrogen bonds between water and this compound cores override π–π interactions. acs.org | Electron Diffraction acs.org |

| Potential Application | Host-guest chemistry, such as gas adsorption. acs.orgchemrxiv.orgresearchgate.net | Structural Inference acs.org |

Biological and Pharmacological Investigations Preclinical and in Vitro Research

Carperidine (B1618820) as an Opioid Analgesic: Classification and Receptor Binding Research

This compound is classified as a synthetic opioid analgesic. Its chemical structure and pharmacological activity are closely related to other compounds in the phenylpiperidine class, which includes well-known analgesics.

This compound, with the chemical name ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate, is a 4-phenylpiperidine (B165713) derivative. mdpi.com It is structurally related to pethidine (also known as meperidine), a widely used synthetic opioid. researchgate.net The core structure of these compounds features a phenyl group and a carboxylate group attached to the 4-position of a piperidine (B6355638) ring. This compound can be synthesized from norpethidine, a key intermediate and metabolite of pethidine. zenodo.org This chemical lineage places this compound within a well-established family of opioid analgesics. researchgate.net

The affinity of a compound for opioid receptors is typically determined through in vitro competitive binding assays. These experiments measure how effectively a compound displaces a radiolabeled ligand from specific opioid receptors (μ, δ, and κ) in preparations of brain tissue or cell membranes expressing recombinant human opioid receptors. zenodo.orgnih.gov The resulting inhibition constant (Ki) value indicates the compound's binding affinity; a lower Ki value signifies a higher affinity. zenodo.org

While this compound is presumed to interact with opioid receptors due to its structural similarity to pethidine, specific binding affinity data (Ki values) for this compound at the μ (mu), δ (delta), and κ (kappa) opioid receptors are not extensively documented in publicly available scientific literature. For context, pethidine itself demonstrates a relatively lower affinity for the human mu-opioid receptor (MOR) compared to other opioids. In a standardized assay using cell membranes with recombinant human MOR, pethidine exhibited a Ki value greater than 100 nM. zenodo.org This contrasts with high-affinity opioids like hydromorphone (Ki = 0.6 nM) and morphine (Ki = 1.2 nM). nih.gov The binding profiles of various reference opioids are provided in Table 1 for comparison.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Opioids This table provides reference data for related compounds, as specific data for this compound is not widely available. Data is from studies on rat brain homogenates or recombinant human mu-opioid receptors.

| Compound | Binding Affinity (Ki, nM) | Source |

| Morphine | 1.2 | nih.gov |

| Pethidine (Meperidine) | >100 | zenodo.org |

| Hydromorphone | 0.6 | nih.gov |

| Fentanyl | 242.5 ± 102.5 (δ receptor) | d-nb.info |

| Sufentanil | <1 | zenodo.org |

| Codeine | >100 | zenodo.org |

Opioids exert their effects by acting as agonists at opioid receptors, which are a class of G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org The analgesic effects of most clinically used opioids, particularly those in the phenylpiperidine class, are primarily mediated through agonist activity at the μ-opioid receptor. wikipedia.orgpainphysicianjournal.com

Upon an agonist, such as morphine or presumably this compound, binding to the μ-opioid receptor, the receptor undergoes a conformational change. mdpi.com This change triggers intracellular signaling cascades. The associated inhibitory G-protein (Gi/Go) is activated, leading to the inhibition of the enzyme adenylyl cyclase, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). painphysicianjournal.com This activation also modulates ion channel activity, primarily by increasing potassium (K+) conductance, which hyperpolarizes the neuron, and inhibiting voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release from presynaptic terminals. painphysicianjournal.com The net effect is a reduction in neuronal excitability and the inhibition of pain signaling pathways. painphysicianjournal.com

Functional assays, such as [³⁵S]GTPγS binding or cAMP inhibition assays, are used to determine a compound's efficacy (its ability to activate the receptor) and classify it as a full agonist, partial agonist, or antagonist. elifesciences.orgnih.gov While this compound is expected to function as a μ-opioid receptor agonist based on its chemical family, specific experimental data from such functional assays characterizing its profile as a full or partial agonist are not found in the reviewed literature.

In Vitro and Preclinical Studies on Cellular and Molecular Targets

Preclinical research is essential to characterize the biological effects of a new chemical entity before it can be considered for human trials. This involves studies in cellular systems and non-human animal models. dergipark.org.tr

The biological activity of a potential analgesic is assessed in vivo using various animal models to predict its efficacy. nih.gov These models typically involve rodents (mice and rats) and measure their behavioral responses to noxious stimuli. dergipark.org.traboutscience.eu Common tests for centrally-acting analgesia include:

Hot Plate Test: This test measures the latency of a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An effective analgesic increases this response latency. aboutscience.eu

Tail-Flick and Tail-Immersion Tests: These procedures involve applying thermal stimuli to the animal's tail and measuring the time it takes for the animal to withdraw its tail. researchgate.net Opioid analgesics typically prolong this withdrawal time.

These preclinical procedures are used to establish a compound's analgesic properties and potency. nih.gov Despite its classification as an opioid, specific preclinical studies detailing the analgesic activity or other biological effects of this compound in such non-human models are not documented in the available scientific literature.

Target engagement studies are designed to confirm that a drug interacts with its intended molecular target within a cellular or in vivo environment. njppp.com These studies provide crucial evidence of the drug's mechanism of action and help to correlate target binding with the observed pharmacological effect. njppp.com

For opioid receptor ligands, methods like Positron Emission Tomography (PET) can be used to measure receptor occupancy in the brain of living subjects. ohsu.edu In vitro techniques such as the Cellular Thermal Shift Assay (CETSA) can also demonstrate drug binding to a target protein in intact cells by measuring the increased thermal stability of the protein when the drug is bound. frontiersin.org These studies are a key step in drug development, confirming that the compound reaches and binds to its intended target. njppp.com There are currently no publicly available target engagement studies for this compound to confirm its binding to opioid receptors in a cellular or in vivo context.

In vitro Studies on Functional Selectivity

Detailed in vitro studies investigating the functional selectivity of this compound at opioid receptors are not extensively available in publicly accessible scientific literature. Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a receptor. This phenomenon is of significant interest in opioid research, as it holds the potential to develop analgesics with fewer side effects, such as respiratory depression or tolerance. wikipedia.org While the broader class of opioids is known to exhibit functional selectivity, specific data quantifying this for this compound, including its potential bias towards G-protein signaling versus β-arrestin recruitment at the mu-opioid receptor, remains to be elucidated through dedicated preclinical research. wikipedia.org

Structure-Activity Relationships (SAR) in Biological Contexts

A comprehensive analysis of the structure-activity relationships (SAR) for this compound is limited due to the scarcity of published studies on its analogues. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. nih.govpainphysicianjournal.com

Correlating Structural Elements with Biological Reactivity

Impact of Structural Modifications on Target Interaction

Information regarding the synthesis and biological evaluation of specific this compound analogues is not detailed in the available literature. Research on closely related compounds, such as fentanyl derivatives, has demonstrated that modifications to the N-phenethyl group and substitutions on the piperidine ring can significantly alter binding affinity for the mu-opioid receptor. plos.org For instance, the addition of a methyl ester at the 4-position of the piperidine ring in fentanyl to create carfentanil dramatically increases binding affinity. plos.orgmdpi.com While these general principles of SAR within the opioid class are well-established, their specific application and the quantitative impact of modifying this compound's structure on its interaction with opioid receptors have not been publicly documented.

Analytical Methodologies for Carperidine Research

Spectroscopic Methods for Characterization in Research

Spectroscopic techniques are invaluable for elucidating the molecular structure and photophysical properties of Carperidine (B1618820). These methods rely on the interaction of electromagnetic radiation with the compound to generate a characteristic spectrum.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.commt.com This method is instrumental in providing both qualitative and quantitative data about a compound. libretexts.org The principle behind UV-Vis spectroscopy lies in the ability of molecules to absorb light energy, which promotes electrons to higher energy states. libretexts.org The resulting absorption spectrum, a plot of absorbance versus wavelength, can reveal characteristic peaks that aid in the identification of the substance. azooptics.com For quantitative analysis, the Beer-Lambert law is often applied, which establishes a linear relationship between the absorbance and the concentration of an absorbing species. mt.com

In the context of this compound research, UV-Vis spectroscopy is a foundational tool. It can be used to determine the presence of specific chromophores within the molecule by identifying the wavelengths at which maximum absorbance occurs. The technique is also employed to ascertain the concentration of this compound in a solution, a critical parameter in many experimental setups. libretexts.org

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a highly sensitive technique used to study the fluorescence properties of molecules. core.ac.ukjasco-global.com It involves exciting a sample with a beam of light and measuring the emitted light, which is typically of a longer wavelength. jasco-global.com This method can provide a wealth of information about the molecular environment, including conformational changes and interactions with other molecules. jasco-global.comnih.gov The primary parameters measured in fluorescence spectroscopy include the excitation and emission spectra, fluorescence lifetime, quantum yield, and anisotropy. researchgate.net

A key parameter derived from fluorescence spectroscopy is the quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. edinst.comshimadzu.com It provides a direct measure of the efficiency of the fluorescence process. edinst.com The quantum yield can be determined using either an absolute method, often involving an integrating sphere, or a relative method. shimadzu.comd-nb.info The relative method, which is more common, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. edinst.comhoriba.com

For this compound, fluorescence spectroscopy can be used to characterize its intrinsic fluorescence or the fluorescence of a labeled derivative. This information is valuable for understanding its photophysical behavior and for developing sensitive analytical assays.

Raman Spectroscopy for Crystallization Studies

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. spectroscopyonline.com It is particularly useful for studying the crystalline structure and polymorphism of pharmaceutical compounds. spectroscopyonline.comperkinelmer.cl The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. spectroscopyonline.com The resulting Raman spectrum contains peaks that correspond to specific molecular vibrations, offering a fingerprint of the compound's structure. perkinelmer.cl

In the context of crystallization studies, Raman spectroscopy can be used to monitor the transformation of a compound from an amorphous to a crystalline state or between different polymorphic forms in real-time. researchgate.netnih.gov Low-frequency Raman spectroscopy, in particular, is sensitive to lattice vibrations and provides valuable insights into the crystalline structure. nih.gov The technique can be used to identify different polymorphs, assess the degree of crystallinity, and study the kinetics of crystallization. spectroscopyonline.comperkinelmer.cl

For this compound, Raman spectroscopy is a powerful tool for solid-state characterization. It can be employed to ensure the desired crystalline form is produced and to monitor its stability over time.

Chromatographic Techniques for Purity and Separation in Research